3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound’s structure includes a fused benzene and pyrazole ring, with chlorine and fluorine substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be achieved through several methods:
Transition Metal Catalyzed Reactions: This method involves the use of transition metals like copper or palladium to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: This approach involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Metal-Free Synthesis: This method includes the use of azidobenzaldehydes and amines to form the indazole ring without the need for metal catalysts.
Analyse Chemischer Reaktionen
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substituents like chlorine and fluorine can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It is used to study various biological pathways and molecular targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandins .
Vergleich Mit ähnlichen Verbindungen
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be compared with other indazole derivatives, such as:
5-Chloro-7-methyl-1,2-dihydro-3H-indazol-3-one: This compound has a methyl group instead of a fluorine atom, which may affect its biological activity and chemical properties.
3-Amino-N-phenyl-1H-indazole-1-carboxamide: This derivative has an amino and carboxamide group, which can lead to different biological activities.
The unique combination of chlorine and fluorine substituents in 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H4ClFN2O |
---|---|
Molekulargewicht |
186.57 g/mol |
IUPAC-Name |
5-chloro-7-fluoro-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12) |
InChI-Schlüssel |
WXRZAAVDLXFXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=NNC2=O)C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.